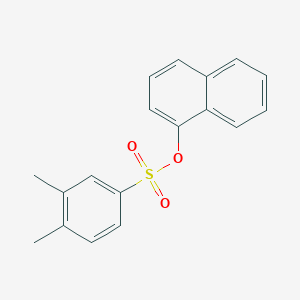

naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate

Description

Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate is a sulfonate ester featuring a naphthalene moiety substituted at the 1-position and a 3,4-dimethylbenzene sulfonate group. This compound is of interest in organic synthesis and medicinal chemistry due to the electronic and steric effects imparted by the naphthalene ring and methyl substituents. The sulfonate group enhances stability and modulates solubility, while the naphthalen-1-yl group may influence biological activity and molecular interactions .

Properties

IUPAC Name |

naphthalen-1-yl 3,4-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3S/c1-13-10-11-16(12-14(13)2)22(19,20)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWINTAVUVXLXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate typically involves the reaction of naphthol with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The sulfonate group can be reduced to form the corresponding sulfonic acid.

Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthalen-1-yl 3,4-dimethylbenzenesulfonic acid.

Substitution: Naphthalen-1-yl derivatives with various functional groups replacing the sulfonate group.

Scientific Research Applications

Scientific Research Applications

The compound exhibits several significant applications in scientific research:

Organic Synthesis

Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Nucleophilic Substitution : The sulfonate group can be replaced by nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is crucial for synthesizing complex organic molecules .

Materials Science

In materials science, this compound is explored for its potential use in:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for developing advanced electronic materials.

- Polymer Chemistry : The compound can be utilized in the formulation of specialty polymers and coatings due to its stability and reactivity.

Biological Applications

Research indicates that this compound may have biological activity:

- Antimicrobial Properties : Some derivatives have been studied for their efficacy against various pathogens, including bacteria and fungi .

- Anticancer Activity : There is ongoing research into its potential as a precursor for anticancer agents, utilizing its ability to interact with biological targets .

Case Study 1: Anticancer Research

A study investigated the anticancer properties of naphthalene derivatives, including this compound. The results indicated that certain modifications to the sulfonate structure enhanced cytotoxicity against human cancer cell lines. This suggests that further exploration could lead to the development of novel anticancer therapies .

Case Study 2: Organic Electronics

Research on OLEDs demonstrated that incorporating naphthalenes with sulfonate groups improved the efficiency and stability of light-emitting devices. This application highlights the compound's relevance in advancing electronic materials technology.

Comparative Analysis Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity in substitution reactions |

| Materials Science | OLEDs and polymers | Enhanced electronic properties |

| Biological Research | Antimicrobial and anticancer potential | Promising activity against pathogens and cancer |

Mechanism of Action

The mechanism of action of naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate into DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Structural Comparisons

Positional Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl Sulfonates

The position of the sulfonate group on the naphthalene ring significantly impacts properties:

- For example, in (naphthalen-1-yl)boronic acid, the dihedral angle between the naphthalene and boronic acid planes is ~40°, influencing crystal packing and reactivity .

Table 1: Structural Comparison of Naphthalene Sulfonate Derivatives

| Compound | Substituents on Benzene Ring | Naphthalene Position | Key Structural Feature |

|---|---|---|---|

| Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate | 3,4-dimethyl | 1-yl | Enhanced lipophilicity, steric bulk |

| Naphthalen-2-yl 4-methoxybenzenesulfonate | 4-methoxy | 2-yl | Reduced steric hindrance, improved solubility |

Table 2: Spectroscopic Data for Sulfonate-Containing Compounds

| Compound | IR Bands (cm⁻¹) | Notable Features |

|---|---|---|

| This compound | ~1370 (S=O asym), ~1120 (S=O sym) | Methyl C–H stretches at ~2850–2960 |

| 4-((4-Hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide | 3357–3448 (O–H), 1600 (N=N) | Azo and sulfonamide functional groups |

Crystallographic and Physicochemical Properties

- Crystal Packing: In (naphthalen-1-yl)boronic acid, the dihedral angle (~40°) between the naphthalene and boronic acid planes creates layered networks via hydrogen bonding.

- Lipophilicity : The 3,4-dimethyl groups increase logP values, enhancing membrane permeability but reducing aqueous solubility.

Table 3: Physicochemical Properties of Selected Compounds

| Compound | logP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 3.8 | 180–185 (est.) | <1 (aqueous) |

| Naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate | 3.2 | 165–170 | ~5 (aqueous) |

Biological Activity

Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate is a sulfonated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : C15H14O3S

- Molecular Weight : 270.34 g/mol

The compound features a naphthalene ring substituted with a sulfonate group and a dimethylbenzene moiety, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. The following table summarizes the results of antimicrobial assays conducted on this compound:

| Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | <32 | |

| Escherichia coli | <32 | |

| Candida albicans | <32 | |

| Aspergillus sp. | <32 |

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal pathogens.

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The following data illustrates the effects of the compound on cytokine production:

These results suggest that the compound could be beneficial in treating inflammatory conditions.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:

The compound demonstrated moderate cytotoxicity across different cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways and microbial resistance. Further molecular docking studies are required to elucidate the precise interactions at the molecular level.

Study on Antimicrobial Efficacy

A study conducted by Thirugnanaselvi et al. evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics against both Gram-positive and Gram-negative bacteria .

Study on Anti-inflammatory Properties

In another study focusing on inflammatory responses, researchers found that this compound significantly reduced levels of inflammatory markers in vitro. This study highlights its potential application in treating chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.